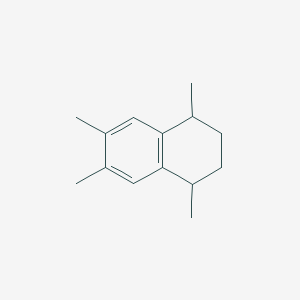

2,3,4,5-Tetrachlorotoluene

Übersicht

Beschreibung

2,3,4,5-Tetrachlorotoluene is a chlorinated derivative of toluene, a compound of interest due to its potential applications in various chemical syntheses. While the provided papers do not directly discuss 2,3,4,5-tetrachlorotoluene, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemical behavior of chlorinated toluenes.

Synthesis Analysis

The synthesis of chlorinated toluenes can be challenging due to the difficulty in controlling the position of chlorine atoms on the aromatic ring. For instance, direct chlorination of toluene does not yield the desired 2,3,5,6-tetrachlorotoluene, necessitating alternative synthetic routes such as the one starting from p-toluene sulfonyl chloride, followed by chlorination and hydrolysis . Similarly, the synthesis of 2,3,4,5-tetramethoxytoluene from p-cresol involves bromination, methoxylation, oxidation, reduction, and methylation, highlighting the complexity of such transformations . These studies suggest that the synthesis of 2,3,4,5-tetrachlorotoluene would likely require a multi-step process with careful control of reaction conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of chlorinated toluenes is influenced by the electron-withdrawing effect of the chlorine atoms, which can affect the reactivity of the compound. For example, the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes demonstrates how substituents can influence the coordination geometry of the central atoms in a molecule . Although this paper discusses silicon compounds, the principle of electronic effects on molecular structure is relevant to chlorinated toluenes as well.

Chemical Reactions Analysis

Chlorinated toluenes can undergo various chemical reactions depending on their substitution pattern and the presence of other functional groups. For instance, the tetrasilanes described in one study can react with methylmagnesium chloride, acetyl chloride, and 2-propanol, serving as versatile starting materials for further functionalization . This suggests that 2,3,4,5-tetrachlorotoluene could also participate in a range of chemical reactions, potentially leading to the synthesis of valuable derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated toluenes are dictated by the presence and position of chlorine atoms on the aromatic ring. These properties can influence the compound's solubility, boiling point, and reactivity. For example, the synthesis of 2,3,4,5-tetramethoxytoluene from 3,4,5-trimethoxybenzene involves selective bromination and methoxylation, with the overall yield being significantly high at 93% . This indicates that the physical properties of the compound, such as solubility, can be manipulated to enhance the efficiency of the synthesis. Similarly, the synthesis method using 4-methyltoluene as a starting material yields 2,3,4,5-tetramethoxytoluene with a high yield of 95%, showing that reaction conditions such as temperature and reagent concentration can be optimized to improve the yield .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Synthesis Approaches : 2,3,4,5-Tetrachlorotoluene has been a subject of synthesis studies. Nishiyama et al. (1965) attempted to synthesize this compound as a precursor for 2,3,5,6-tetrachlorophenylacetic acid, a potential herbicide. They explored a method involving chlorination of p-toluene sulfonyl chloride followed by hydrolysis (Nishiyama, Fujikawa, Oyama, & Oyama, 1965).

Production of Strained Aromatic Chlorocarbons : Ballester, Molinet, & Castaǹer (1960) discussed the preparation of highly strained aromatic chlorocarbons, including 2,3,4,5-tetrachloro-1-trichloromethylbenzene, using a potent nuclear chlorinating agent. Their findings explain some phenomena related to molecular strain and distortion in these compounds (Ballester, Molinet, & Castaǹer, 1960).

Chemical Properties and Analysis

Structural and Electronic Effects : Kyushin, Matsuura, & Matsumoto (2006) synthesized 2,3,4,5-Tetrakis(dimethylsilyl)thiophene and studied how dimethylsilyl groups influence the structure and electronic properties of the thiophene ring, which is structurally related to 2,3,4,5-tetrachlorotoluene (Kyushin, Matsuura, & Matsumoto, 2006).

Solubility Analysis : The solubility of related compounds like 2,3,4,5-tetrabromothiophene has been measured and analyzed in various solvents by Wang et al. (2012), providing insights into solubility behaviors that can be relevant for 2,3,4,5-tetrachlorotoluene (Wang, Hu, Yang, Guo, & Shi, 2012).

Environmental and Biological Interactions

Biotransformation of Nitroaromatic Explosives : Research by Hawari et al. (2000) on the biotransformation of nitroaromatic explosives like TNT, which shares structural similarities with 2,3,4,5-tetrachlorotoluene, reveals insights into microbial degradation processes. This can be pertinent in understanding the environmental fate of such compounds (Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000).

Molecular Behavior and Properties : Studies on molecular properties, like the hindered rotation in chlorotoluene derivatives (Schaefer, Schwenk, Macdonald, & Reynolds, 1968), provide a framework for understanding the behavior of 2,3,4,5-tetrachlorotoluene under different conditions (Schaefer, Schwenk, Macdonald, & Reynolds, 1968).

Applications in Other Fields

Synthesis of Coenzyme Q_0 : The synthesis of key intermediates like 2,3,4,5-tetramethoxytoluene, which can be derived from compounds like 2,3,4,5-tetrachlorotoluene, has applications in pharmaceuticals, as demonstrated by Jia (2010) (Jia, 2010).

Exploration in Polymer Chemistry : The field of polymer chemistry, as explored by Hu et al. (2012), includes the synthesis and properties of complex molecules that may be derived from or related to 2,3,4,5-tetrachlorotoluene, showcasing its potential in materials science (Hu, Lam, Liu, Sung, Williams, Yue, Wong, Yuen, & Tang, 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

1,2,3,4-tetrachloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLELNPSBDOUFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905621 | |

| Record name | 1,2,3,4-Tetrachloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrachlorotoluene | |

CAS RN |

1006-32-2, 76057-12-0 | |

| Record name | 2,3,4,5-Tetrachlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, methyl-, tetrachloro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076057120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrachloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrachloro-5-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)

![5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o](/img/structure/B106221.png)

![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)